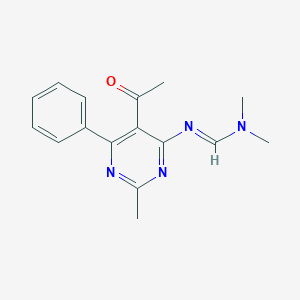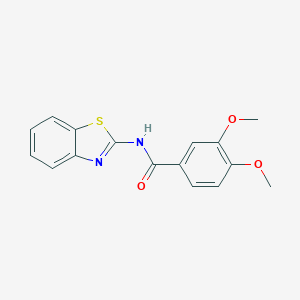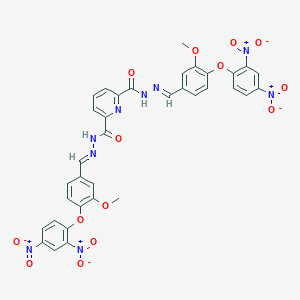
N'-(5-acetyl-2-methyl-6-phenyl-4-pyrimidinyl)-N,N-dimethylimidoformamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(5-acetyl-2-methyl-6-phenylpyrimidin-4-yl)-N,N-dimethylimidoformamide is a complex organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This particular compound is characterized by its unique structure, which includes an acetyl group, a methyl group, and a phenyl group attached to a pyrimidine ring, along with a dimethylimidoformamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(5-acetyl-2-methyl-6-phenylpyrimidin-4-yl)-N,N-dimethylimidoformamide typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the condensation of appropriate aldehydes and ketones with urea or thiourea under acidic or basic conditions.
Introduction of Substituents: The acetyl, methyl, and phenyl groups are introduced through various substitution reactions. For instance, acetylation can be achieved using acetic anhydride, while methylation can be done using methyl iodide in the presence of a base.
Formation of the Imidoformamide Moiety: The final step involves the reaction of the pyrimidine derivative with dimethylformamide dimethyl acetal to form the N,N-dimethylimidoformamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N’-(5-acetyl-2-methyl-6-phenylpyrimidin-4-yl)-N,N-dimethylimidoformamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N’-(5-acetyl-2-methyl-6-phenylpyrimidin-4-yl)-N,N-dimethylimidoformamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N’-(5-acetyl-2-methyl-6-phenylpyrimidin-4-yl)-N,N-dimethylimidoformamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Similar Compounds
- N-(5-acetyl-2-methyl-6-phenylpyrimidin-4-yl)-2-methylpropanamide
- N-(5-acetyl-2-methyl-6-phenyl-4-pyrimidinyl)propanamide
- N-(5-acetyl-2-methyl-6-phenyl-4-pyrimidinyl)-2-phenylacetamide
Uniqueness
N’-(5-acetyl-2-methyl-6-phenylpyrimidin-4-yl)-N,N-dimethylimidoformamide is unique due to its specific combination of functional groups and its potential biological activities. Compared to similar compounds, it may exhibit distinct reactivity and selectivity in various chemical and biological processes.
Properties
Molecular Formula |
C16H18N4O |
|---|---|
Molecular Weight |
282.34g/mol |
IUPAC Name |
N'-(5-acetyl-2-methyl-6-phenylpyrimidin-4-yl)-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C16H18N4O/c1-11(21)14-15(13-8-6-5-7-9-13)18-12(2)19-16(14)17-10-20(3)4/h5-10H,1-4H3 |
InChI Key |
RYGSFVIUECDRSU-UHFFFAOYSA-N |
SMILES |
CC1=NC(=C(C(=N1)N=CN(C)C)C(=O)C)C2=CC=CC=C2 |
Canonical SMILES |
CC1=NC(=C(C(=N1)N=CN(C)C)C(=O)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-acetylphenyl)-N-[(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]acetamide](/img/structure/B390069.png)
![N-{4-[N-(benzylsulfonyl)ethanehydrazonoyl]phenyl}-3,4-dimethoxybenzamide](/img/structure/B390071.png)

![(1E,2E)-bis[4-(2,4-dinitrophenoxy)-3-methoxybenzylidene]hydrazine](/img/structure/B390076.png)
![N-(4-nitrobenzylidene)-4-({4-[(4-nitrobenzylidene)amino]phenyl}sulfonyl)aniline](/img/structure/B390077.png)

![N-[4-(2,4-dinitrophenoxy)-3-methoxybenzylidene]-4-methoxyaniline](/img/structure/B390079.png)
![N~1~-[4-(2,4-dinitrophenoxy)-3-methoxybenzylidene]-N~4~-phenyl-1,4-benzenediamine](/img/structure/B390083.png)
![N-[4-(2,4-dinitrophenoxy)-3-methoxybenzylidene]-1-naphthalenamine](/img/structure/B390084.png)
![N-[4-(2,4-dinitrophenoxy)-3-methoxybenzylidene]-4-iodoaniline](/img/structure/B390085.png)
![3,4'-Dimethyl[1,1'-biphenyl]-4-yl cyclohexanecarboxylate](/img/structure/B390088.png)
![N-[4-(N-{3,5-bisnitrobenzoyl}ethanehydrazonoyl)phenyl]benzamide](/img/structure/B390090.png)
![N'-[3-(2-benzoylcarbohydrazonoyl)-2-methoxy-5-methylbenzylidene]benzohydrazide](/img/structure/B390091.png)
![2-([1,1'-biphenyl]-4-yloxy)-N'-(3-{2-[([1,1'-biphenyl]-4-yloxy)acetyl]carbohydrazonoyl}-2-methoxy-5-methylbenzylidene)acetohydrazide](/img/structure/B390093.png)
